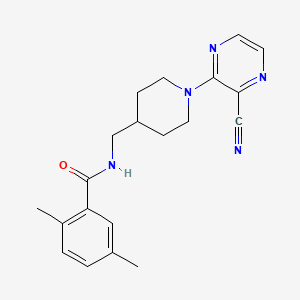

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide

Description

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide is a synthetic compound characterized by a benzamide core linked to a piperidine moiety substituted with a 3-cyanopyrazine group. The structural complexity of this molecule includes:

- Benzamide backbone: A 2,5-dimethyl-substituted benzamide, which may influence lipophilicity and receptor binding.

- Piperidine scaffold: A four-membered piperidine ring modified with a methylene bridge.

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-14-3-4-15(2)17(11-14)20(26)24-13-16-5-9-25(10-6-16)19-18(12-21)22-7-8-23-19/h3-4,7-8,11,16H,5-6,9-10,13H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTXJWBINBPESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine intermediate, which is then reacted with a cyanopyrazine derivative. The final step involves the coupling of this intermediate with 2,5-dimethylbenzoyl chloride under controlled conditions to yield the target compound. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyanopyrazine moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyrazine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions can produce reduced forms of the compound with altered electronic properties.

Scientific Research Applications

Biological Activities

The compound has been investigated for several key biological activities:

1. Anticholinergic Activity

- Acts as an antagonist at muscarinic receptors, which are crucial in cognitive functions and memory processes.

- Potential applications in treating neurological disorders such as Alzheimer's disease due to its ability to modulate cholinergic pathways.

2. Antimicrobial Properties

- Exhibits moderate antibacterial activity against strains like Salmonella typhi and Bacillus subtilis.

- Suggests potential for therapeutic use in treating infections.

3. Enzyme Inhibition

- Shows promise as an inhibitor of acetylcholinesterase (AChE) and urease.

- Important for the treatment of neurodegenerative diseases and urea cycle disorders.

Neurological Disorders

A study highlighted similar compounds' efficacy in improving cognitive function in animal models of Alzheimer's disease through muscarinic receptor modulation. This suggests that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide could have comparable effects.

Antimicrobial Activity

In vitro tests demonstrated significant antibacterial properties of derivatives from this compound. Compounds with similar piperidine structures were particularly effective against Staphylococcus aureus and Escherichia coli, reinforcing the potential of this class of compounds as antimicrobial agents.

Enzyme Inhibition Studies

A series of synthesized compounds were evaluated for their ability to inhibit AChE and urease. Some derivatives exhibited IC50 values significantly lower than those of standard inhibitors, indicating enhanced potency.

Data Tables

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperidine-containing analogs, particularly fentanyl derivatives and other heterocyclic pharmaceuticals. Below is a detailed analysis:

Fentanyl Analogs (Opioid Receptor Agonists)

- N-(1-Phenethylpiperidin-4-yl)-N-phenylbutanamide (α’-Methyl butyryl fentanyl) : Features a phenethyl-piperidine core with a butanamide tail. Unlike the target compound, this fentanyl analog lacks aromatic heterocycles (e.g., pyrazine) and instead relies on phenethyl and phenyl groups for µ-opioid receptor binding .

- 2’-Fluoroortho-fluorofentanyl: Contains dual fluorinated phenyl groups and a propionamide chain. The fluorine atoms enhance metabolic stability and receptor affinity compared to the target compound’s dimethylbenzamide and cyanopyrazine groups .

Key Differences :

- Substituent Chemistry: The target compound’s cyanopyrazine and dimethylbenzamide groups likely reduce opioid receptor affinity but may improve selectivity for non-opioid targets.

Goxalapladib (Atherosclerosis Treatment)

- Structure : Combines a 1,8-naphthyridine core with trifluoromethyl biphenyl and methoxyethyl-piperidine substituents.

- Function : Acts as a phospholipase A2 inhibitor, targeting inflammatory pathways in atherosclerosis.

Comparison :

- Heterocyclic Core : Goxalapladib’s naphthyridine ring contrasts with the pyrazine in the target compound, suggesting divergent mechanisms of action.

- Therapeutic Scope: The target compound’s benzamide and cyanopyrazine groups may favor kinase or protease inhibition over anti-inflammatory activity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- The 2,5-dimethylbenzamide moiety could reduce metabolic degradation relative to simpler amides in fentanyl derivatives.

- Gaps in Evidence: No direct pharmacological or toxicological data for the target compound is available in the provided sources. Legal and therapeutic classifications remain speculative without further studies.

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential, particularly in neurodegenerative diseases.

Chemical Structure

The compound features a piperidine ring, a cyanopyrazine moiety, and a dimethylbenzamide structure. The specific combination of these functional groups is believed to contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as a receptor antagonist. Its interactions with various biological targets suggest potential applications in treating neurological disorders.

Key Biological Activities

- Muscarinic Receptor Antagonism : The compound has shown promising results as an antagonist at muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions and memory processes. This antagonistic activity may provide therapeutic benefits in conditions such as Alzheimer's disease.

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary studies suggest that this compound may exhibit comparable inhibitory properties .

- Neuroprotective Effects : In vitro assays have indicated that the compound can reduce neurotoxicity in neuronal cell lines. This suggests a potential role in protecting neurons from degeneration associated with various neurological disorders .

Case Studies

A series of studies have evaluated the pharmacological profile of compounds similar to this compound:

The mechanism by which this compound exerts its effects likely involves:

- Receptor Modulation : By antagonizing muscarinic receptors, the compound may alter neurotransmitter release and improve cognitive functions.

- Enzymatic Interaction : Inhibition of AChE and BChE may lead to increased levels of acetylcholine, enhancing cholinergic signaling crucial for memory and learning processes.

Q & A

What are the recommended synthetic routes and purification strategies for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide?

Basic Research Question

The synthesis of this compound likely involves multi-step reactions, including piperidine functionalization, pyrazine coupling, and benzamide formation. Key steps may include:

- Piperidine Intermediate Preparation : Alkylation or reductive amination of piperidine derivatives, as seen in analogous syntheses of piperidinylmethyl benzamides .

- Pyrazine Coupling : Nucleophilic aromatic substitution (e.g., SNAr) at the pyrazine ring using a cyanide source under controlled conditions (e.g., DMF, 80–100°C) .

- Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., dimethyl ether or ethanol) to isolate high-purity products .

How can researchers validate the structural integrity of this compound?

Basic Research Question

Characterization should combine:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions, such as distinguishing piperidine methylene protons (δ 2.5–3.5 ppm) and benzamide aromatic signals (δ 7.0–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode, expected [M+H]+ ~406.2 g/mol) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Basic Research Question

Initial activity profiling should focus on target engagement and selectivity:

- Receptor Binding Assays : Radioligand displacement studies for opioid or CNS targets (e.g., μ-opioid receptor), given structural similarities to scheduled piperidine derivatives .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorogenic substrates) if pyrazine or benzamide moieties suggest enzyme-targeting potential .

- Cytotoxicity Screening : MTT assays in HEK293 or HepG2 cells to assess baseline toxicity .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Advanced Research Question

SAR strategies include:

- Substituent Variation : Modifying the pyrazine’s cyano group (e.g., replacing with halogens or alkyl groups) to alter steric/electronic profiles .

- Piperidine Ring Modifications : Introducing methyl or fluorine substituents to enhance metabolic stability, as demonstrated in related fentanyl analogs .

- Benzamide Adjustments : Varying methyl group positions to modulate lipophilicity and blood-brain barrier penetration .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses against target receptors .

How should researchers resolve discrepancies in pharmacological data between batches?

Advanced Research Question

Contradictions may arise from synthesis impurities or assay variability. Mitigation steps:

- Batch Reproducibility : Strict control of reaction conditions (e.g., temperature, stoichiometry) and intermediates’ purity (>95% by HPLC) .

- Analytical Cross-Validation : Compare NMR, MS, and HPLC data across batches to identify impurities (e.g., unreacted cyanopyrazine) .

- Assay Standardization : Use internal positive controls (e.g., reference agonists/antagonists) in pharmacological screens .

What in vivo models are appropriate for evaluating this compound’s efficacy and safety?

Advanced Research Question

Preclinical testing may involve:

- Rodent Models : Tail-flick test (analgesia) or conditioned place preference (addiction liability) for CNS activity .

- Pharmacokinetics : Plasma half-life determination via LC-MS/MS after IV/PO administration .

- Toxicology : Acute toxicity studies (OECD 423) and histopathological analysis of liver/kidney tissues .

How can researchers assess the compound’s stability under storage and physiological conditions?

Advanced Research Question

Stability studies should include:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolytic susceptibility .

- Long-Term Storage : Monitor purity over 6–12 months at –20°C and 4°C .

What computational tools can predict this compound’s ADMET properties?

Advanced Research Question

Leverage in silico platforms for:

- Absorption/Distribution : SwissADME or pkCSM to estimate logP, BBB permeability, and volume of distribution .

- Metabolism : CYP450 inhibition profiling using Schrödinger’s MetaSite .

- Toxicity : ProTox-II for hepatotoxicity and mutagenicity predictions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.